N-[3-(diethylamino)propyl]-2-(7,12-dimethyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)acetamide is a complex organic compound with potential applications in medicinal chemistry and pharmacology. This compound incorporates a tricyclic structure with multiple functional groups, which may contribute to its biological activity.
The compound can be synthesized through various chemical methods, typically involving the modification of existing organic molecules. While specific literature detailing its synthesis is limited, it is likely derived from known precursors within the realm of organic synthesis.
This compound belongs to the class of organic compounds known as acridines, which are characterized by a tricyclic structure containing nitrogen. It is classified under the broader category of heterocyclic compounds, specifically those that contain sulfur and nitrogen in their ring structures.
The synthesis of N-[3-(diethylamino)propyl]-2-(7,12-dimethyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)acetamide typically involves multi-step reactions that may include:
The synthesis requires careful control of reaction conditions (temperature, solvent choice, and reaction time) to achieve high yields and purity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often employed to confirm the structure and purity of the synthesized compound.
The molecular formula for N-[3-(diethylamino)propyl]-2-(7,12-dimethyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)acetamide is . The structure features:
The compound's structural characteristics can be represented in various formats:
CN(CC)CCCNC(=O)C1=CC=CC2=C(N)C3=C(C=CC=C3)N=C12
VNWAULKXOPRJEL-UHFFFAOYSA-N
N-[3-(diethylamino)propyl]-2-(7,12-dimethyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)acetamide may participate in several chemical reactions typical for compounds with amide and nitrogen functionalities:
The reactivity profile of this compound will depend on its electronic structure and steric factors influenced by the bulky diethylamino group.
Research into similar compounds suggests potential anticancer or antimicrobial activities based on their structural analogs.
The physical properties of N-[3-(diethylamino)propyl]-2-(7,12-dimethyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)acetamide are not extensively documented but may include:
Key chemical properties include:
N-[3-(diethylamino)propyl]-2-(7,12-dimethyl-9-oxo-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)acetamide has potential applications in:
CAS No.: 11003-57-9
CAS No.: 75-08-1
CAS No.: 13568-33-7
CAS No.: 9056-36-4
CAS No.: 2138047-64-8
CAS No.: 6851-93-0